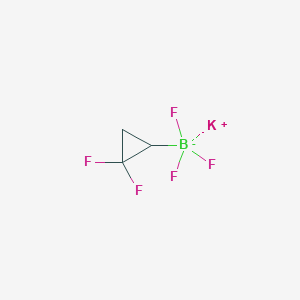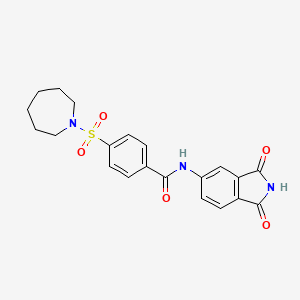
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Novel Synthesis Methods
Research has focused on developing novel synthetic methods for compounds with complex ring structures, such as azepinones and benzamides. For example, a study on the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides demonstrated the formation of tetrahydro-5H-thieno[3,2-b]azepin-5-ones, indicating the interest in synthesizing heterocyclic compounds with potential biological activities (Danilyuk et al., 2016).
Antitubercular Applications
Another research focus is on compounds' biological activities, such as their antitubercular properties. For instance, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized and showed promising in vitro antitubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Catalysis and Ring Formation
Research in catalysis and selective ring formation explores the synthesis of bioactive heterocycles. A study reported Rh(III)-catalyzed C–H activation/cycloaddition for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, underscoring the utility of catalysis in synthesizing complex ring systems with potential pharmaceutical applications (Cui et al., 2013).
Pharmacological Potential
The structural motifs found in compounds like 4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide are often explored for their pharmacological potential. For example, novel azepane derivatives were prepared and evaluated for their inhibitory activity against protein kinase B, indicating the relevance of such structures in developing new therapeutic agents (Breitenlechner et al., 2004).
Imaging and Diagnostic Applications
Compounds with benzamide structures have been investigated for their potential in imaging and diagnostic applications. A study synthesized (N-benzylpiperidin-4-yl)- and (9-azabicyclo[3.3.1]nonan-3 beta-yl)benzamides to measure their affinity for dopamine D2 receptors, which could be relevant for positron emission tomography (PET) imaging studies (Mach et al., 1993).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-19(22-15-7-10-17-18(13-15)21(27)23-20(17)26)14-5-8-16(9-6-14)30(28,29)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDKDJJUXIGVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

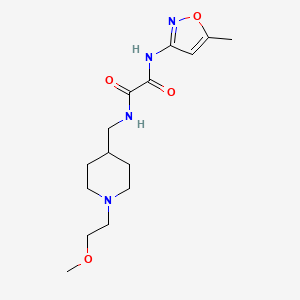
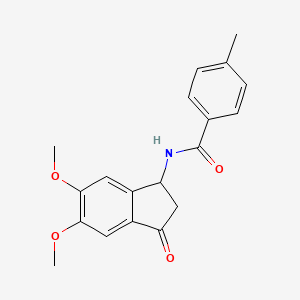
![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
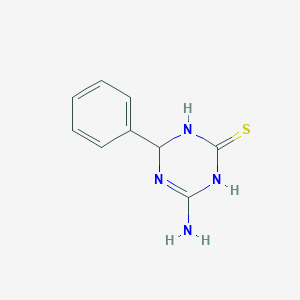
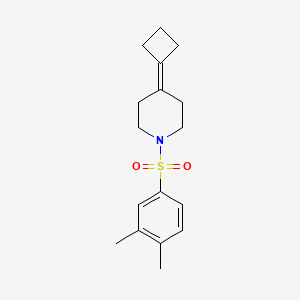
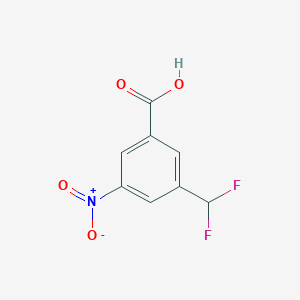
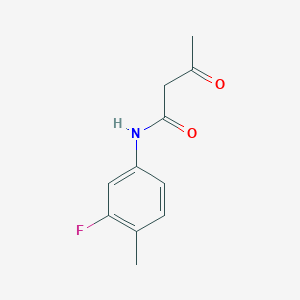
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015035.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)
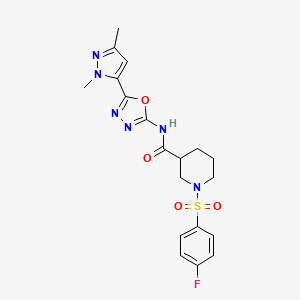
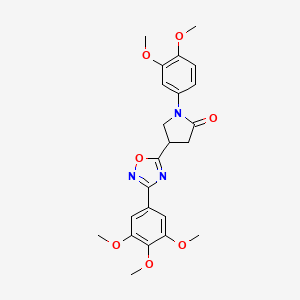
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)
